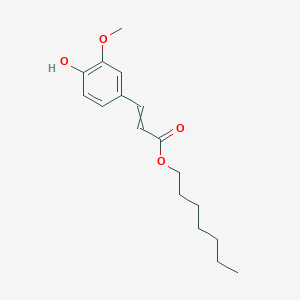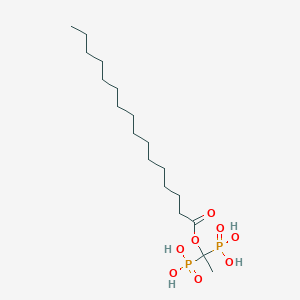
Hexadecanoic acid, 1,1-diphosphonoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1,1-diphosphonoethyl ester typically involves the esterification of hexadecanoic acid with 1,1-diphosphonoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified using advanced separation techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
Hexadecanoic acid, 1,1-diphosphonoethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phosphonic acids.
Reduction: Reduction reactions can convert the ester into alcohols and phosphonates.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Hexadecanoic acid and phosphonic acid derivatives.
Reduction: Hexadecanol and phosphonate derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Hexadecanoic acid, 1,1-diphosphonoethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism of action of hexadecanoic acid, 1,1-diphosphonoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release hexadecanoic acid and 1,1-diphosphonoethanol. Hexadecanoic acid can then participate in various metabolic pathways, including β-oxidation and lipid biosynthesis. The phosphonic acid moiety may interact with enzymes involved in phosphate metabolism, potentially modulating their activity.
類似化合物との比較
Hexadecanoic acid, 1,1-diphosphonoethyl ester can be compared with other similar compounds such as:
Hexadecanoic acid, ethyl ester: An ester of hexadecanoic acid with ethanol, commonly known as ethyl palmitate. It is used in cosmetics and as a flavoring agent.
Hexadecanoic acid, 1,1-dimethylethyl ester: An ester of hexadecanoic acid with tert-butanol, used as a plasticizer and in the synthesis of other chemicals.
Hexadecanoic acid, 1,3-propanediyl ester: An ester of hexadecanoic acid with 1,3-propanediol, used in the production of biodegradable polymers.
This compound is unique due to the presence of the diphosphonoethyl group, which imparts distinct chemical and biological properties compared to other esters of hexadecanoic acid.
特性
CAS番号 |
197852-42-9 |
|---|---|
分子式 |
C18H38O8P2 |
分子量 |
444.4 g/mol |
IUPAC名 |
(1-hexadecanoyloxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C18H38O8P2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)26-18(2,27(20,21)22)28(23,24)25/h3-16H2,1-2H3,(H2,20,21,22)(H2,23,24,25) |
InChIキー |
JWTVFNPDVYPRPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


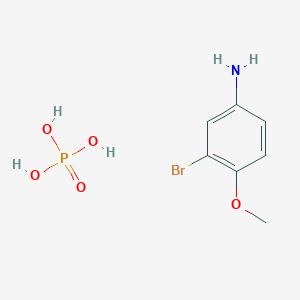
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
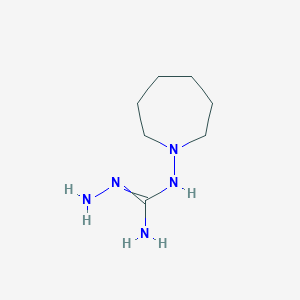
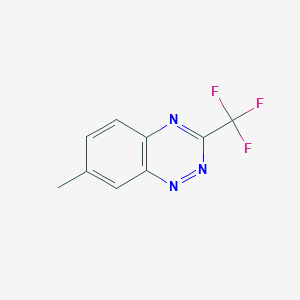
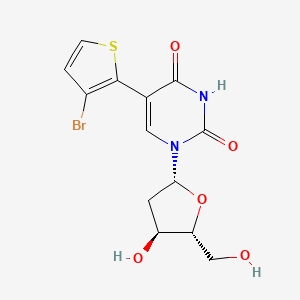
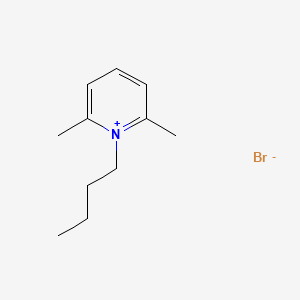
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
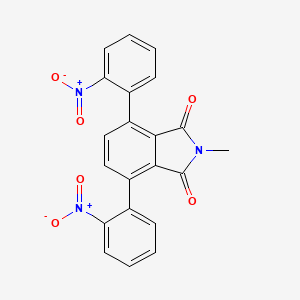
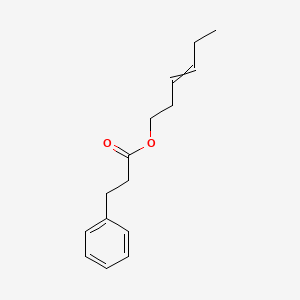
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
